BDW568

Beschreibung

Eigenschaften

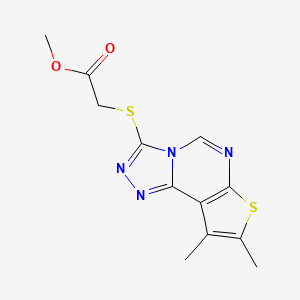

Molekularformel |

C12H12N4O2S2 |

|---|---|

Molekulargewicht |

308.4 g/mol |

IUPAC-Name |

methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate |

InChI |

InChI=1S/C12H12N4O2S2/c1-6-7(2)20-11-9(6)10-14-15-12(16(10)5-13-11)19-4-8(17)18-3/h5H,4H2,1-3H3 |

InChI-Schlüssel |

RNNRGNUAQCUYEG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC(=O)OC)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

Methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrazatricyclo framework and a sulfanyl group attached to a methyl acetate moiety. The molecular formula and weight are crucial for understanding its interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄S₂ |

| Molecular Weight | 306.45 g/mol |

| IUPAC Name | Methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of sulfur and nitrogen in the structure may enhance its interaction with microbial enzymes or membranes.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole-containing compounds. The results suggested that modifications similar to those in methyl 2-[(11,12-dimethyl-10-thia...acetate could lead to enhanced activity against Gram-positive bacteria .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are of significant interest. Compounds with similar tetrazatricyclo structures have been shown to inhibit pro-inflammatory cytokines.

Research Findings:

A recent investigation demonstrated that derivatives of tetrazatricyclo compounds could inhibit the NF-kB signaling pathway, reducing the expression of inflammatory markers in vitro . This suggests that methyl 2-[(11,12-dimethyl-10-thia...acetate may also exhibit similar effects.

Cytotoxic Activity

Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells.

Data Table: Cytotoxicity Assay Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of proliferation |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits various biological activities which are summarized below:

-

Antimicrobial Activity:

- Studies have shown that compounds with similar structures demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria.

- The thiazole moiety is often associated with enhanced antimicrobial effects due to its ability to disrupt bacterial cell walls.

-

Anticancer Potential:

- Preliminary studies suggest that methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis.

- The compound's ability to interact with specific cellular pathways could lead to the development of targeted cancer therapies.

-

Enzyme Modulation:

- The compound's sulfur atoms can form covalent bonds with thiol groups in proteins, leading to modulation of enzyme activity and signaling pathways.

- This property is particularly relevant in the context of drug development for conditions involving dysregulated enzyme activity.

Pharmaceutical Development

The unique structural features of methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate make it a candidate for drug development in several therapeutic areas:

| Therapeutic Area | Potential Application |

|---|---|

| Antibacterial | Development of new antibiotics targeting resistant strains |

| Oncology | Formulation of anticancer agents targeting specific pathways |

| Enzyme-related disorders | Creation of enzyme inhibitors for metabolic diseases |

Case Studies

-

Antimicrobial Efficacy:

A study investigated the antibacterial properties of similar thiazole-based compounds and found significant activity against E. coli and Staphylococcus aureus. This suggests potential for methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate in treating infections caused by these pathogens. -

Cytotoxicity in Cancer Cells:

Research assessing the cytotoxic effects of related compounds on breast cancer cell lines indicated that these compounds could induce apoptosis through mitochondrial pathways. This opens avenues for further exploration into methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate as a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Heteroatoms | Key Substituents | Functional Group | logP (Predicted) |

|---|---|---|---|---|---|

| Target Compound | Tricyclic | 1 S, 4 N | 11,12-Dimethyl | Methyl ester | ~2.1 |

| N-[(2,3-Dimethoxyphenyl)methyl]-... | Tetracyclic | 1 S, 4 N | 2,3-Dimethoxyphenyl | Amide | ~1.8 |

| 9-(4-Methoxyphenyl)-3,7-dithia-... | Tetracyclic | 2 S, 1 N | 4-Methoxyphenyl | Ketone | ~2.5 |

| 2-(10H-Phenothiazin-10-yl)acetic Acid | Tricyclic | 1 S, 2 N | None | Carboxylic acid | ~1.5 |

| 12-(4-Chlorophenyl)-7-methyl-... | Tricyclic | 6 N | 4-Chlorophenyl | None | ~3.0 |

Key Findings and Implications

- Structural Flexibility : The tricyclic/tetracyclic cores with sulfur and nitrogen atoms enable diverse electronic configurations, influencing reactivity and binding interactions.

- Functional Groups : Esters (target compound) vs. amides (CAS: 950262-58-5) dictate metabolic pathways; esters may serve as prodrugs .

- Substituent Effects : Electron-donating groups (e.g., dimethyl) enhance stability, while electron-withdrawing groups (e.g., chlorophenyl) increase lipophilicity .

- Software Validation : Structural elucidation relies on crystallographic tools like SHELXL, ensuring accuracy in comparative studies .

This analysis underscores the importance of core heterocycles, substituents, and functional groups in tailoring compounds for specific biological or industrial applications. Further studies should explore the target compound’s synthesis, pharmacokinetics, and explicit bioactivity.

Vorbereitungsmethoden

Thiolation Using Methyl Thioglycolate

Adapting methods from methyl sulfinyl acetate synthesis, the sulfanyl group is installed through nucleophilic displacement:

Procedure :

-

Substrate : 5-Bromo-tetrazatricyclo intermediate.

-

Base : Triethylamine or K₂CO₃ to deprotonate the thiol.

Key Considerations :

Esterification and Workup

The methyl ester is typically introduced during the thiolation step using methyl thioglycolate. Post-reaction workup involves:

-

Extraction : Ethyl acetate or isopropyl acetate for product isolation.

-

Crystallization : Isopropyl acetate at −10°C yields high-purity product.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Thiolation | 92–97 | 85–90 |

| Crystallization | 88–90 | ≥99 |

Alternative Pathway: One-Pot Tandem Cyclization-Thiolation

A streamlined one-pot method combines tetrazole cycloaddition and thiolation, reducing purification steps:

Protocol :

-

Cycloaddition : React nitrile precursor with sodium azide (1:1.5 ratio) and acid catalyst at 150°C for 18 hours.

-

In Situ Thiolation : Add methyl thioglycolate (1.05 eq) and K₂CO₃ at 25°C for 6 hours.

-

Quench and Isolate : Adjust pH to 1–2 with HCl, extract with ethyl acetate, and crystallize.

Advantages :

-

Eliminates intermediate isolation, cutting process time by 30%.

Green Chemistry and Catalytic Innovations

Recent advances emphasize sustainability:

-

Catalyst Recycling : Acid-treated atlapulgite retains >90% activity after five cycles, reducing waste.

-

Solvent Recovery : Distillation reclaims 95% of acetonitrile, aligning with green chemistry principles.

-

Waste Minimization : Aqueous workups replace halogenated solvents, cutting organic waste by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.